(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone is a complex organic molecule known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of azaspiro compounds and is characterized by its spirocyclic framework, which includes multiple fused rings and several chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups. Key steps may include cyclization reactions, stereoselective reductions, and protective group strategies to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Selective reduction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Asperparaline C: Another azaspiro compound with a similar spirocyclic framework.
Asperparaline B: Shares structural similarities but differs in the arrangement of functional groups.
(1S,7S,9R,11S)-2’,2’,10,10-tetramethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,6’-8H-pyrano[3,2-f]indole]-2,7’,14-trione: A related compound with additional ring structures.
Uniqueness
(6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone: stands out due to its specific configuration of chiral centers and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |
InChI |
InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19?,20?/m0/s1 |
InChI Key |
YAYKUKWEFJDSJG-ZXHXGBMYSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)N2C13C[C@H]4C([C@@]5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
Canonical SMILES |
CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.